molecular formula C14H8F6 B1599659 1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane CAS No. 4100-99-6

1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane

Cat. No. B1599659
CAS RN: 4100-99-6
M. Wt: 290.2 g/mol
InChI Key: OCIWSXHEGSCIOO-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane, also known as HBCD, is a flame retardant chemical that has been widely used in various industries, including electronics, construction, and transportation. However, due to its potential harmful effects on the environment and human health, there has been increasing concern about the use of HBCD and efforts to find alternative flame retardants.

Scientific Research Applications

Electrophilic Fluorination

Research has demonstrated the utility of fluorine-containing reagents derived from nitrogen heterocycles for the electrophilic fluorination of organic compounds. These compounds, including bis(4-fluoro-1,4-diazoniabicyclo[2.2.2]oct-1-yl)-ethane, have been prepared by direct fluorination techniques and have shown effectiveness in site-specific electrophilic fluorination (R. Banks et al., 1997). This application is crucial for introducing fluorine atoms into organic molecules, which can significantly alter the physical, chemical, and biological properties of these compounds.

Photophysical Properties

In the realm of photophysics, research into molecules with nonconjugated structures and isolated phenyl rings, such as 1,1,2,2-tetrakis(2,4,5-trimethylphenyl)ethane, has revealed unexpected visible light emission. These findings have emphasized the role of intramolecular through-space conjugation between isolated phenyl rings in extending emission spectra to 600 nm with high solid-state quantum yields. This phenomenon challenges the traditional understanding of fluorophore design, suggesting new pathways for the development of advanced materials for optical applications (Haoke Zhang et al., 2017).

Fluorine-Free Functionalization

Selectfluor™ F-TEDA-BF4, a well-known electrophilic fluorinating agent, has also been highlighted for its versatility in "fluorine-free" functionalizations of organic compounds. Its efficacy extends beyond fluorination, serving as a mediator or catalyst in various functional group transformations, including iodination, bromination, chlorination, and nitration. This broadens the scope of Selectfluor™ beyond its traditional role, making it a valuable tool in synthetic chemistry (S. Stavber, 2011).

Fluorinated Polymers for Battery Applications

The synthesis and characterization of fluorine-substituted phenylene-thienyl polymers indicate their potential for battery applications. These polymers, derived from various fluorinated monomers, have shown reversible p-doping and n-doping properties, with high doping densities and cycling efficiencies. Their electrochemical characteristics make them suitable for use in battery technologies, where fluorinated compounds can enhance stability and performance (H. Sarker et al., 1998).

properties

IUPAC Name

1-fluoro-4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIWSXHEGSCIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457720
Record name 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetrafluoro-1,2-bis(4-fluorophenyl)ethane

CAS RN

4100-99-6
Record name 1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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